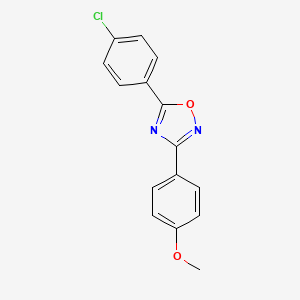
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide, also known as A-769662, is a small molecule compound that has been extensively studied for its potential therapeutic applications. A-769662 has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism, and has been investigated for its potential use in treating metabolic disorders such as type 2 diabetes and obesity.
作用机制
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide activates AMPK by binding to the allosteric site of the enzyme, which leads to conformational changes that increase its activity. AMPK activation by this compound leads to phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), which are involved in fatty acid synthesis and cholesterol synthesis, respectively. Inhibition of these enzymes leads to decreased fatty acid and cholesterol synthesis, which is beneficial for metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. In animal studies, this compound has been shown to improve glucose tolerance, insulin sensitivity, and reduce body weight. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide in lab experiments is its specificity for AMPK activation. Unlike other compounds that activate AMPK, this compound does not activate other kinases, which reduces the risk of off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide. One potential area of research is investigating its potential use in treating other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Another area of research is investigating its potential use in combination with other drugs for treating metabolic disorders. Additionally, further research is needed to understand the long-term effects of this compound on metabolic and physiological processes.
合成方法
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including nucleophilic substitution, Friedel-Crafts acylation, and reduction. The final product is obtained as a white powder with a purity of over 98%.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to activate AMPK in various cell types, including adipocytes, hepatocytes, and skeletal muscle cells. Activation of AMPK by this compound leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all important metabolic processes that are impaired in metabolic disorders such as type 2 diabetes and obesity.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-12(2)15-5-7-16(8-6-15)21-18(22)11-23-17-9-13(3)19(20)14(4)10-17/h5-10,12H,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOMKCNNQVWDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)

![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)

![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)




